molecular formula C16H15ClN2O2 B11667481 N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11667481
M. Wt: 302.75 g/mol
InChI Key: YNBUUAMUQIZARO-XYZJYNETSA-N
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Description

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a chloro-phenylpropylidene group and a dimethylfuran-carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 2-chloro-3-phenylprop-2-en-1-aldehyde with 2,5-dimethylfuran-3-carbohydrazide. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2Z)-2-chloro-3-phenyl-2-propen-1-ylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(1E,2Z)-2-chloro-3-phenyl-2-propen-1-ylidene]-2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a chloro-phenylpropylidene group and a dimethylfuran-carbohydrazide moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C16H15ClN2O2/c1-11-8-15(12(2)21-11)16(20)19-18-10-14(17)9-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)/b14-9-,18-10+

InChI Key

YNBUUAMUQIZARO-XYZJYNETSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Cl

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC(=CC2=CC=CC=C2)Cl

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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